
2,2'-Dihydroindigo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Dihydroindigo is a chemical compound that serves as a precursor to indigo, a well-known dye used historically and in modern times for coloring fabrics. This compound is notable for its stability and ease of conversion to indigo through oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2'-Dihydroindigo can be synthesized through various chemical reactions, often involving the reduction of indigo itself. One common method involves the reduction of indigo using reducing agents such as sodium dithionite (Na2S2O4) in an alkaline medium.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of catalysts such as iron or zinc salts can enhance the efficiency of the reduction process.
Chemical Reactions Analysis
Types of Reactions: 2,2'-Dihydroindigo primarily undergoes oxidation reactions to form indigo. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, organic hydroperoxides, percarboxylic acids, and hydrogen peroxide are commonly used oxidizing agents. The presence of metal catalysts such as aluminum, iron, copper, or zinc, along with protonic acids like sulfuric acid, can facilitate the oxidation process.
Substitution Reactions: These reactions are less common but can occur under specific conditions involving halogenating agents.
Major Products Formed: The primary product of the oxidation of this compound is indigo. Other potential by-products may include various oxidized intermediates depending on the reaction conditions.
Scientific Research Applications
2,2'-Dihydroindigo has several applications in scientific research, including:
Chemistry: It is used as a model compound in the study of dye chemistry and the mechanisms of dye formation.
Biology: Research into the biological effects of indigo and its derivatives often involves this compound as a starting material.
Medicine: There is ongoing research into the potential medicinal properties of indigo derivatives, including their antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism by which 2,2'-Dihydroindigo exerts its effects primarily involves its conversion to indigo through oxidation. Indigo then interacts with textile fibers through a process of adsorption and bonding, resulting in the characteristic blue coloration. The molecular targets and pathways involved in this process are related to the chemical structure of indigo and its affinity for binding to specific sites on the fibers.
Comparison with Similar Compounds
Indirubin
Isatin
Indigo carmine
Indigo white
Properties
CAS No. |
4058-46-2 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroindol-2-yl)-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,13-14,17-18H |
InChI Key |
JOTRJOWDDJFASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(N2)C3C(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


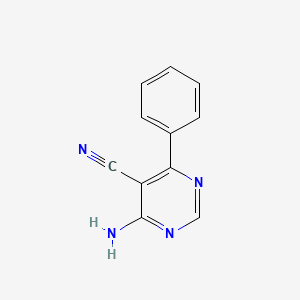
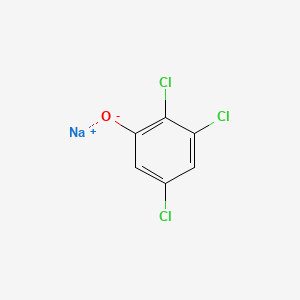
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
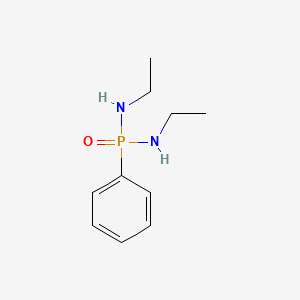
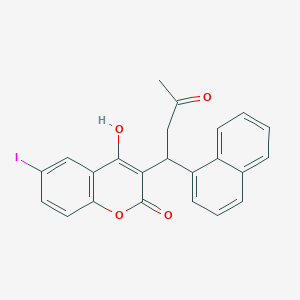
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
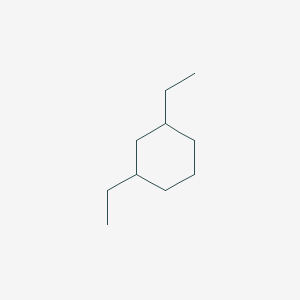
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
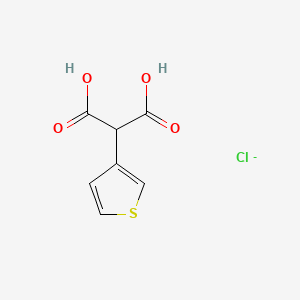
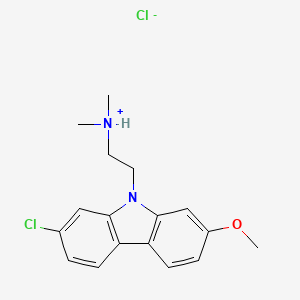
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)


